Cas no 128200-45-3 (1-Ethyl-1H-indole-3-carbonitrile)
1-Ethyl-1H-indole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-1H-indole-3-carbonitrile
- 1-ethylindole-3-carbonitrile
- 1-ethyl-3-indolecarbonitrile
- 1-ethyl-1H-indole-3-carbonitrile(SALTDATA: FREE)
- 0137385
- A3235
-
- MDL: MFCD03819703
- Inchi: InChI=1S/C11H10N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2H2,1H3
- InChI Key: CSYGELDKHGSKMU-UHFFFAOYSA-N
- SMILES: CCN1C=C(C#N)C2=CC=CC=C21
Computed Properties
- Exact Mass: 170.0845
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 28.72
1-Ethyl-1H-indole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B125170-50mg |
1-Ethyl-1H-indole-3-carbonitrile |
128200-45-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B125170-100mg |
1-Ethyl-1H-indole-3-carbonitrile |
128200-45-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B125170-500mg |
1-Ethyl-1H-indole-3-carbonitrile |
128200-45-3 | 500mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB265450-1 g |
1-Ethyl-1H-indole-3-carbonitrile |
128200-45-3 | 1g |
€128.10 | 2023-04-26 | ||
| abcr | AB265450-5 g |
1-Ethyl-1H-indole-3-carbonitrile |
128200-45-3 | 5g |
€365.50 | 2023-04-26 | ||
| abcr | AB265450-10 g |
1-Ethyl-1H-indole-3-carbonitrile |
128200-45-3 | 10g |
€563.30 | 2023-04-26 | ||
| Chemenu | CM235795-5g |
1-Ethyl-1H-indole-3-carbonitrile |
128200-45-3 | 95% | 5g |
$209 | 2023-02-03 | |
| eNovation Chemicals LLC | Y1234963-5g |
1H-Indole-3-carbonitrile, 1-ethyl- |
128200-45-3 | 95% | 5g |
$315 | 2024-06-08 | |
| abcr | AB265450-1g |
1-Ethyl-1H-indole-3-carbonitrile; . |
128200-45-3 | 1g |
€137.20 | 2025-02-27 | ||
| abcr | AB265450-5g |
1-Ethyl-1H-indole-3-carbonitrile; . |
128200-45-3 | 5g |
€381.90 | 2025-02-27 |
1-Ethyl-1H-indole-3-carbonitrile Suppliers
1-Ethyl-1H-indole-3-carbonitrile Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 1-Ethyl-1H-indole-3-carbonitrile
Comprehensive Overview of 1-Ethyl-1H-indole-3-carbonitrile (CAS No. 128200-45-3): Properties, Applications, and Industry Insights
1-Ethyl-1H-indole-3-carbonitrile (CAS No. 128200-45-3) is a specialized organic compound belonging to the indole derivatives family, renowned for its versatile applications in pharmaceuticals, agrochemicals, and material science. With the growing demand for heterocyclic compounds in drug discovery, this molecule has garnered significant attention due to its unique structural features and reactivity. Researchers and industry professionals frequently search for terms like "indole-3-carbonitrile synthesis", "1-Ethyl-1H-indole-3-carbonitrile uses", and "CAS 128200-45-3 suppliers", reflecting its relevance in modern chemistry.
The compound's molecular structure combines an ethyl-substituted indole core with a cyano group at the 3-position, making it a valuable intermediate for constructing complex molecules. Its nitrile functionality enables diverse chemical transformations, such as hydrolysis to carboxylic acids or reduction to primary amines, which are critical steps in developing bioactive compounds. Recent studies highlight its potential in designing kinase inhibitors and antimicrobial agents, aligning with the trending focus on targeted therapies and antibiotic resistance solutions.
In the context of green chemistry, 1-Ethyl-1H-indole-3-carbonitrile has been explored as a building block for sustainable synthesis routes. Innovations in catalytic cyanation and microwave-assisted reactions have improved its production efficiency, addressing the industry's push for eco-friendly processes. Questions like "How to optimize indole-3-carbonitrile yield?" or "Solvent-free synthesis of 1-Ethyl-1H-indole derivatives" are increasingly common in academic forums, underscoring the compound's role in advancing green methodologies.
From a commercial perspective, CAS 128200-45-3 is supplied by leading fine chemical manufacturers under stringent purity standards (>98%). Its applications extend to OLED materials, where indole-based compounds contribute to light-emitting layers—a hotspot in optoelectronics research. The surge in searches for "indole derivatives for OLEDs" and "high-performance organic semiconductors" mirrors the intersection of this compound with cutting-edge technology trends.
Analytical characterization of 1-Ethyl-1H-indole-3-carbonitrile typically involves HPLC, NMR, and mass spectrometry, ensuring compliance with pharmaceutical-grade specifications. Regulatory databases emphasize its safe handling under standard laboratory conditions, though users often inquire about "stability of indole-3-carbonitriles" and "compatibility with common reagents"—topics well-documented in recent ACS publications.
Future prospects for this compound include its integration into combinatorial chemistry libraries and AI-driven drug design platforms. As the scientific community explores machine learning for molecular optimization, 128200-45-3 serves as a test case for predicting structure-activity relationships (SAR). This aligns with trending searches on "AI in heterocyclic compound design" and "automated synthesis of indole derivatives", positioning the compound at the forefront of digital chemistry innovations.
In summary, 1-Ethyl-1H-indole-3-carbonitrile (CAS No. 128200-45-3) exemplifies the synergy between traditional organic chemistry and emerging technological paradigms. Its adaptability across drug development, advanced materials, and sustainable synthesis ensures its continued prominence in both academic and industrial settings, resonating with globally searched themes like "indole chemistry breakthroughs" and "next-gen chemical intermediates".
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